molecular formula C8H5FN2O B12095815 7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B12095815
M. Wt: 164.14 g/mol
InChI Key: HYGDOEMYUVAIDC-UHFFFAOYSA-N
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Description

7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound characterized by the presence of a fluorine atom at the 7th position and an imidazo[1,2-a]pyridine ring structure. This compound is known for its unique chemical properties and stability under standard conditions . It is widely used in various fields, including pharmaceuticals, pesticides, and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves multiple steps. One common method includes the reaction of 2-amino-4-chloropyridine with chloroacetaldehyde in the presence of sodium bicarbonate and ethanol . The reaction conditions are usually mild, and the product is obtained with high yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and yield, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as IRAK and FLT3, by binding to their active sites and blocking their activity . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde exhibits unique properties due to the presence of the fluorine atom at the 7th position. This fluorine substitution enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

7-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGDOEMYUVAIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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